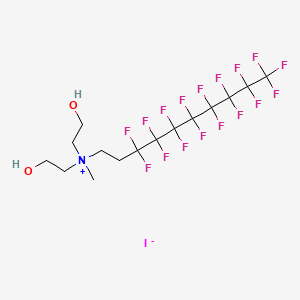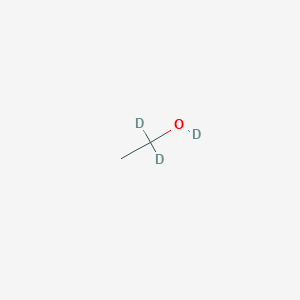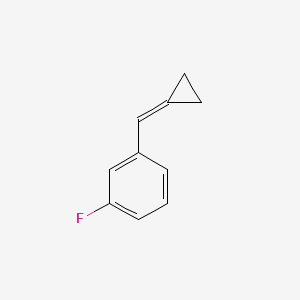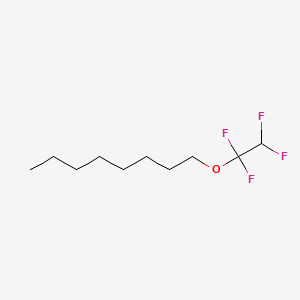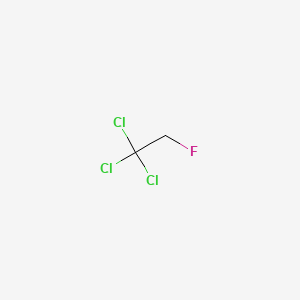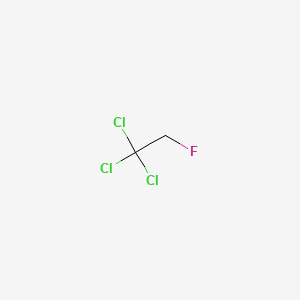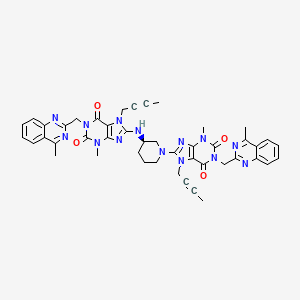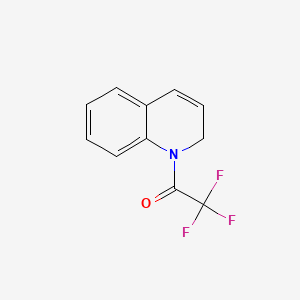
Quinoline, 1,2-dihydro-1-trifluoroacetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a trifluoroacetyl group to the 1,2-dihydroquinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1,2-dihydro-1-trifluoroacetylquinoline, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium .
For the specific synthesis of 1,2-dihydro-1-trifluoroacetylquinoline, a common route involves the reaction of 1,2-dihydroquinoline with trifluoroacetic anhydride under mild conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.
化学反応の分析
Types of Reactions
Quinoline, 1,2-dihydro-1-trifluoroacetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its parent quinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, and sulfonyl groups .
科学的研究の応用
Quinoline, 1,2-dihydro-1-trifluoroacetyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of quinoline, 1,2-dihydro-1-trifluoroacetyl-, like other quinoline derivatives, often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
1,2-Dihydroquinoline: Lacks the trifluoroacetyl group but shares the dihydro structure.
Trifluoroacetylquinoline: Contains the trifluoroacetyl group but not the dihydro structure.
Uniqueness
Quinoline, 1,2-dihydro-1-trifluoroacetyl- is unique due to the presence of both the dihydro and trifluoroacetyl groups. This combination enhances its chemical reactivity and potential biological activity compared to its simpler counterparts .
特性
CAS番号 |
30831-85-7 |
|---|---|
分子式 |
C11H8F3NO |
分子量 |
227.18 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-6H,7H2 |
InChIキー |
BWLZUZVCVOPRLI-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC=CC=C2N1C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


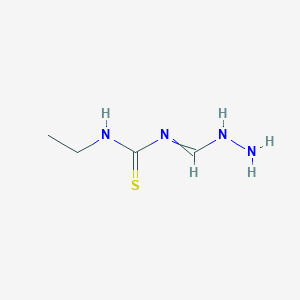
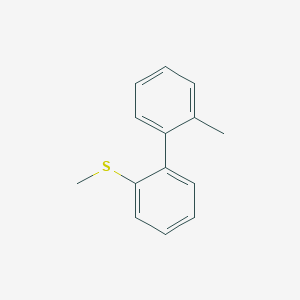
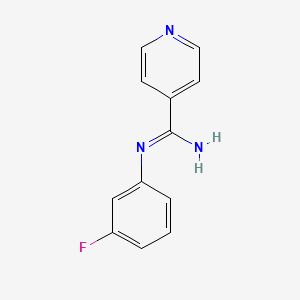
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
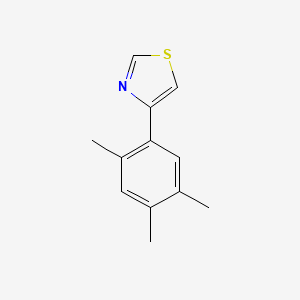
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
